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molecular formula C8H9FN2O B8466182 3-(5-Fluoropyrimidin-2-yl)butanal

3-(5-Fluoropyrimidin-2-yl)butanal

Cat. No. B8466182
M. Wt: 168.17 g/mol
InChI Key: XTNNANOQSNYYFY-UHFFFAOYSA-N
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Patent
US07122551B2

Procedure details

Concentrated hydrochloric acid (1 m) was added to a stirring solution of 2-[2-(1,3-dioxolan-2-yl)-1-methylethyl]-5-fluoropyrimidine (1.1 g) in tetrahydrofuran (10 ml) at ambient temperature, stirred for 3 hours then added solid sodium hydrogen carbonate to neutral pH. The mixture was poured onto a Chemelute carrtridge and washed with ethyl acetate (3×20 ml), the combined organics were dried over Na2SO4 and evaporated in vacuo to afford 3-(5-fluoropyrimidin-2-yl)butanal (300 mg, 35%) which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[2-(1,3-dioxolan-2-yl)-1-methylethyl]-5-fluoropyrimidine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[O:2]1CCO[CH:3]1[CH2:7][CH:8]([C:10]1[N:15]=[CH:14][C:13]([F:16])=[CH:12][N:11]=1)[CH3:9].C(=O)([O-])O.[Na+]>O1CCCC1>[F:16][C:13]1[CH:14]=[N:15][C:10]([CH:8]([CH3:9])[CH2:7][CH:3]=[O:2])=[N:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
2-[2-(1,3-dioxolan-2-yl)-1-methylethyl]-5-fluoropyrimidine
Quantity
1.1 g
Type
reactant
Smiles
O1C(OCC1)CC(C)C1=NC=C(C=N1)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto a Chemelute carrtridge
WASH
Type
WASH
Details
washed with ethyl acetate (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=NC(=NC1)C(CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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